2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-pyridinyl)-
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Overview
Description
2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-pyridinyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, has a chlorophenyl group and a pyridinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the process may be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-pyridinyl)-
- 2-Propen-1-one, 3-(4-fluorophenyl)-1-(4-pyridinyl)-
- 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-pyridinyl)-
Uniqueness
The presence of the chlorophenyl group in 2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-pyridinyl)- may confer unique chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
CAS No. |
24582-77-2 |
---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10ClNO/c15-13-4-1-11(2-5-13)3-6-14(17)12-7-9-16-10-8-12/h1-10H |
InChI Key |
ZCYFIXMUCMZFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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